![molecular formula C15H12N4O6 B2681718 [3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid CAS No. 1370598-29-0](/img/structure/B2681718.png)
[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid
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Overview
Description
The compound appears to contain several functional groups and rings, including a benzodioxole, an oxadiazole, a dihydropyridazine, and a carboxylic acid group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple polar groups could potentially make it soluble in polar solvents .Scientific Research Applications
- Application : The compound shows potent inhibition of CA IX, a CA isoform associated with prostate cancer. CA IX inhibitors are being explored as potential anticancer agents .
- Application : The compound’s 1,2,3-triazole moiety contributes to its antifungal properties. Investigating its efficacy against fungal pathogens could lead to new treatments .
- Application : Compound 10a induces apoptosis in cancer cells, particularly in the G1-phase of the cell cycle. This property could be harnessed for targeted cancer therapies .
- Application : Computational modeling reveals that compound 10a has strong binding affinity for CA IX. This information guides further drug development .
- Application : Investigate the compound’s effects on the MCF-7 breast cancer cell line. Assess cytotoxicity, apoptosis, and potential mechanisms of action .
- Application : Explore the compound’s benzene sulfonamide nucleus for other biological activities. Investigate its effects on different cell lines and pathways .
Carbonic Anhydrase Inhibition
Antifungal Activity
Apoptosis Induction
Molecular Modeling and Binding Affinity
Breast Cancer Research
Sulfonamide Scaffold Exploration
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c20-12-4-2-9(17-19(12)6-13(21)22)15-16-14(18-25-15)8-1-3-10-11(5-8)24-7-23-10/h1,3,5H,2,4,6-7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFWVESDUCIFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid |
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